physicochemical properties of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid
physicochemical properties of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid
Executive Summary
In contemporary rational drug design, the strategic incorporation of halogens and fluorinated motifs is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid (Molecular Formula: C10H4BrF3O4 ) represents a highly functionalized, premium building block. It combines a rigid, aromatic hetero-bicyclic core with three distinct pharmacophoric features: an anionic anchoring group (carboxylic acid), a highly lipophilic and metabolically stable ether (trifluoromethoxy), and a highly polarizable halogen bond donor (bromine).
This whitepaper deconstructs the physicochemical properties of this molecule, explaining the causality behind its electronic behavior, its utility in medicinal chemistry, and the rigorous experimental protocols required to validate its profile.
Structural and Electronic Profiling: The Causality of Functional Groups
To understand the behavior of this molecule in biological systems and formulation matrices, we must analyze the synergistic electronic effects of its substituents.
The Benzofuran-2-carboxylic Acid Core
The benzofuran-2-carboxylic acid scaffold provides a rigid, planar geometry that is highly valued in fragment-based drug discovery. The oxygen atom within the furan ring acts as a weak hydrogen bond acceptor, while the conjugated π -system facilitates π−π stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) in target binding pockets[1]. The carboxylic acid at the C2 position serves as a primary pharmacophore, typically forming critical salt bridges with basic residues (such as Arginine or Lysine)[1].
The 7-Bromo Substituent: Halogen Bonding and σ -Hole Dynamics
The introduction of a bromine atom at the C7 position is not merely for steric bulk; it fundamentally alters the intermolecular interaction profile of the molecule. Bromine exhibits a highly anisotropic distribution of electron density. While its equatorial belt is electronegative, the pole along the C–Br bond axis features a region of depleted electron density known as the σ -hole [2].
-
Mechanistic Impact: This electropositive crown allows the bromine atom to act as a Lewis acid, forming highly directional "halogen bonds" with Lewis bases (such as the backbone carbonyl oxygens of proteins)[3]. The strength of this interaction ( Br⋯O ) can contribute up to 9.0–12.1 kJ/mol to the binding free energy, significantly enhancing target residence time[3].
The 5-Trifluoromethoxy ( OCF3 ) Group: Lipophilicity and Metabolic Shielding
The OCF3 group is often referred to as a "super-halogen" due to its profound electron-withdrawing nature and high lipophilicity[4].
-
Conformational Causality: Unlike a standard methoxy group, the OCF3 group adopts an orthogonal conformation relative to the aromatic ring to minimize steric clash and dipole repulsion. This exposes the fluorine atoms, creating a large, hydrophobic surface area that drastically increases the molecule's partition coefficient (LogP)[5].
-
Electronic Causality: The strong inductive electron withdrawal (-I effect) of the OCF3 group propagates through the aromatic system. When combined with the electron-withdrawing nature of the C7-Bromine, this significantly lowers the pKa of the C2-carboxylic acid, ensuring it remains fully ionized at physiological pH (7.4)[6]. Furthermore, the robust C–F bonds shield the aromatic ring from oxidative metabolism by Cytochrome P450 enzymes[4].
Pharmacophoric mapping of 7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid.
Quantitative Physicochemical Profile
The interplay of the functional groups dictates the macroscopic properties of the molecule. Below is the synthesized physicochemical data matrix (calculated/predicted values based on functional group contributions).
| Property | Value | Mechanistic Rationale |
| Molecular Weight (MW) | 325.04 g/mol | Optimal for fragment/lead-like space (Rule of 5 compliant). |
| Predicted pKa | 2.2 – 2.6 | Lowered from standard benzofuran-2-carboxylic acid (~3.0) due to dual inductive withdrawal from -Br and −OCF3 [7]. |
| Predicted LogP | 4.2 – 4.6 | High lipophilicity driven by the orthogonal −OCF3 group (+1.0) and the -Br atom (+0.9)[5]. |
| LogD (pH 7.4) | ~1.5 – 2.0 | At pH 7.4, the acid is ionized (anion), drastically reducing the effective partition coefficient compared to the neutral species. |
| Topological Polar Surface Area | 59.6 Ų | Comprises the carboxylic acid (37.3 Ų), furan oxygen (13.1 Ų), and ether oxygen (9.2 Ų). Excellent for membrane permeability. |
| H-Bond Donors / Acceptors | 1 / 4 | 1 HBD (-COOH); 4 HBA (-COOH oxygens, furan oxygen, ether oxygen). |
| Rotatable Bonds | 2 | High rigidity restricts entropic penalty upon target binding. |
Self-Validating Experimental Protocols
To experimentally verify the predicted properties of such a highly lipophilic, acidic compound, standard aqueous methods will fail due to poor solubility of the neutral species. As a Senior Application Scientist, I mandate the following self-validating protocols to ensure data integrity.
Protocol 1: pKa Determination via Cosolvent Extrapolation (Yasuda-Shedlovsky Method)
Because the neutral form of this compound (at pH < 2) is highly insoluble in water, direct potentiometric titration is impossible. We must use a methanol/water cosolvent system and extrapolate back to 0% organic modifier.
-
Preparation: Prepare a 1.0 mM stock of the compound in 100% HPLC-grade Methanol.
-
Cosolvent Titration: Prepare five titration vessels containing the compound at 0.1 mM in varying ratios of Methanol:Water (e.g., 30%, 40%, 50%, 60%, 70% MeOH).
-
Titration Execution: Titrate each solution using standardized 0.1 M KOH under an inert Argon atmosphere at 25.0±0.1∘C .
-
Self-Validation (Data Integrity): Plot the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the respective cosolvent mixtures (Yasuda-Shedlovsky plot).
-
Extrapolation: A strictly linear regression ( R2>0.99 ) must be achieved. The y-intercept of this linear fit represents the true aqueous pKa . If the plot deviates from linearity, it indicates compound precipitation, and the data point must be discarded.
Protocol 2: LogP and LogD Profiling via Shake-Flask LC-MS
Given the high predicted LogP, the standard UV-Vis shake-flask method lacks the sensitivity to detect the minute concentration of the compound remaining in the aqueous phase. LC-MS/MS must be employed.
-
Phase Saturation: Pre-saturate 1-Octanol with aqueous buffer (pH 1.0 for LogP; pH 7.4 for LogD) and vice versa for 24 hours.
-
Incubation: Dissolve the compound in the octanol phase (1 mg/mL). Add an equal volume of the aqueous phase.
-
Equilibration: Agitate the biphasic system at 300 rpm for 24 hours at 25∘C to ensure thermodynamic equilibrium.
-
Phase Separation (Critical Step): Centrifuge the mixture at 3,000 x g for 30 minutes. Causality: Micro-emulsions of octanol in the aqueous phase will artificially inflate the aqueous concentration, ruining the LogP calculation. Centrifugation breaks these emulsions.
-
Quantification: Carefully aspirate aliquots from both phases. Dilute the octanol phase 1:1000. Analyze both phases using LC-MS/MS (MRM mode targeting the [M−H]− ion at m/z 323/325, reflecting the bromine isotope pattern).
-
Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. It must equal 100±5% of the initial input mass. A lower recovery indicates adsorption to the vial walls or precipitation at the interface, invalidating the run.
Self-validating experimental workflow for physicochemical property determination.
Conclusion
7-Bromo-5-(trifluoromethoxy)benzofuran-2-carboxylic acid is a masterclass in rational functional group combination. By pairing the acidic, anchoring capability of the benzofuran-2-carboxylic acid core with the metabolic shielding of the OCF3 group and the halogen-bonding potential of the C7-Bromine, this molecule serves as an exceptional starting point for developing high-affinity, metabolically robust therapeutics. Proper handling and characterization of this compound require advanced, cosolvent-based analytical techniques to accurately capture its highly lipophilic and acidic nature.
References
-
Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]
-
Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. [Link]
-
Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate.[Link]
-
Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. PMC/NIH. [Link]
Sources
- 1. Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jms.ump.edu.pl [jms.ump.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. files.sdiarticle5.com [files.sdiarticle5.com]
- 7. 6-Methoxy-3-phenyl-1-benzofuran-2-carboxylic acid | 58468-43-2 | Benchchem [benchchem.com]
